2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Overview
Description
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by a fused ring structure consisting of a pyridine ring and a pyrazine ring, with a methyl group attached to the second carbon of the pyridine ring and a keto group at the third position of the pyrazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and materials science.
Mechanism of Action
Target of Action
It’s known that this compound is used in the development of high-performance oleds and has been utilized in electrochemical sensing of DNA .
Mode of Action
It’s known that this compound exhibits a wide range of emissions spanning the entire visible region from blue to red . This suggests that it interacts with its targets by emitting light at different wavelengths, which could be used to detect specific molecules or analytes in a sample .
Biochemical Pathways
It’s known that this compound has remarkable contributions towards nonlinear optical (nlo) technological applications .
Result of Action
It’s known that this compound has been utilized for the first time in electrochemical sensing of dna, in vitro antioxidant, and antiurease activity .
Action Environment
It’s known that this compound exhibits a wide range of emissions spanning the entire visible region from blue to red , suggesting that its action could potentially be influenced by the light environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions that combine various starting materials in a single reaction vessel. One common method involves the condensation of 2-aminopyridine with α-keto acids or their derivatives under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the fused ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials
Comparison with Similar Compounds
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one can be compared with other similar compounds in the pyrido[2,3-b]pyrazine family, such as:
Pyrido[2,3-b]pyrazine: Lacks the methyl group and keto group, leading to different chemical and biological properties.
2,3-Dimethylpyrido[2,3-b]pyrazine: Contains an additional methyl group, which can affect its reactivity and interactions with other molecules.
2-Methylpyrido[2,3-b]pyrazine: Lacks the keto group, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
2-methyl-4H-pyrido[2,3-b]pyrazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-4H,1H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYPXESCIKDICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1=O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565357 | |
Record name | 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128102-80-7 | |
Record name | 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What factors influence the regioselective synthesis of 2-methylpyrido[2,3-b]pyrazin-3(4H)-one?
A1: The research [] demonstrates that the reaction of 2,3-diaminopyridine with pyruvic acid or ethyl pyruvate can lead to the formation of two regioisomers: this compound (3a) and 3-methylpyrido[2,3-b]pyrazin-2(1H)-one (4a). The study found that using anhydrous methanol and chloroform as solvents at room temperature significantly favors the formation of the desired this compound (3a), achieving yields higher than 90%. This suggests that the choice of solvent plays a crucial role in directing the regioselectivity of the reaction. Additionally, the study found that reactions with ethyl pyruvate were significantly faster (2 to 800 times) than those with pyruvic acid, highlighting the impact of the reactant on reaction kinetics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.